

D-glycero-D-gulo-heptonic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Glucoheptonic acid*

Cat. No.: *B1217148*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structure, properties, synthesis, and biological significance of D-glycero-D-gulo-heptonic acid. The information is tailored for professionals in chemical research and drug development, with a focus on quantitative data, detailed experimental protocols, and the visualization of key processes.

Core Concepts and Identification

D-glycero-D-gulo-heptonic acid is a seven-carbon aldonic acid, a sugar acid derived from the oxidation of an aldose.^[1] Its stereochemistry at carbons 2 through 6 is identical to that of D-glucose, establishing it as a higher-order sugar derivative.^[1] The compound is also known by several synonyms, including alpha-**glucoheptonic acid** and gluceptate.^{[2][3]} It is classified as a metabolite and has been identified in natural sources such as the plant *Pogostemon cablin*.^[2]

Chemical Structure and Identifiers

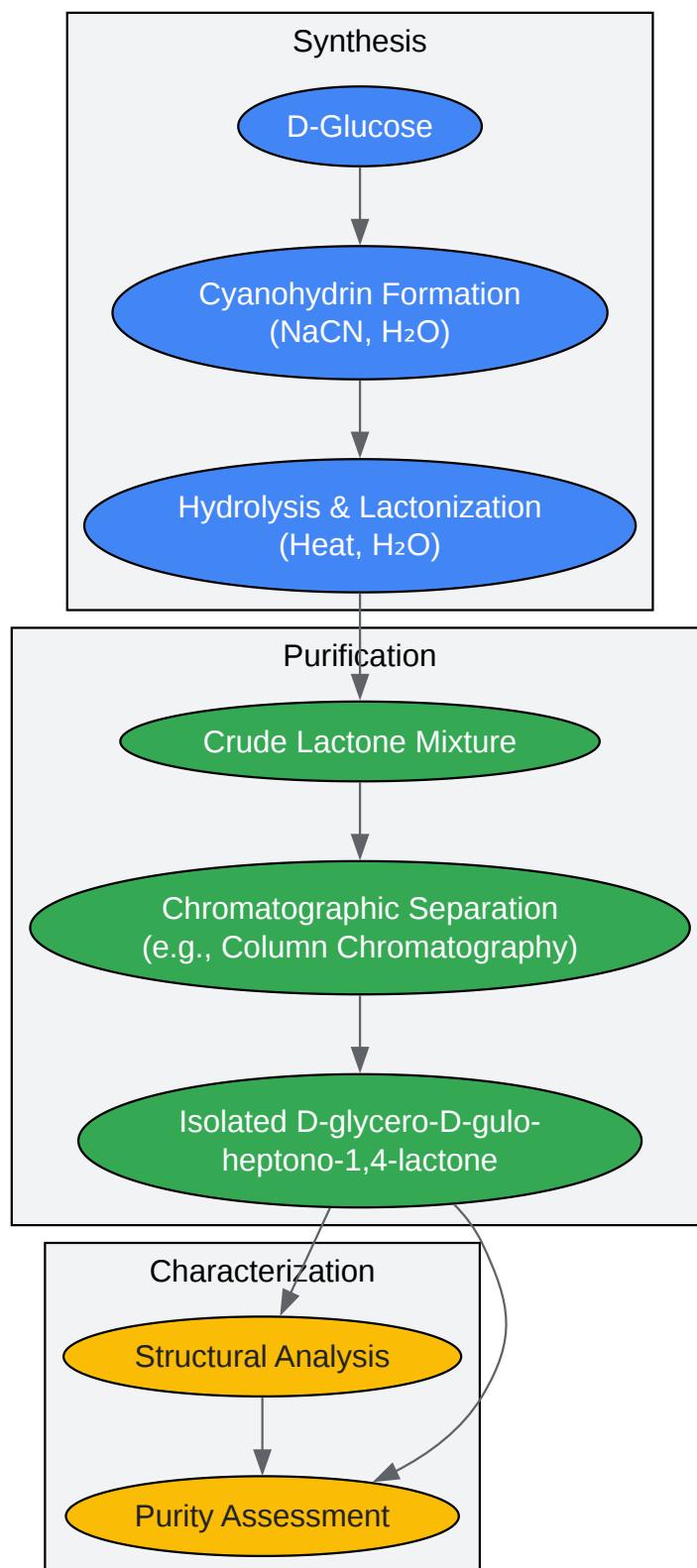
The fundamental structural and identifying information for D-glycero-D-gulo-heptonic acid is summarized below.

Identifier	Value	Reference
IUPAC Name	(2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoic acid	[2]
CAS Number	87-74-1	[2] [3]
Molecular Formula	C ₇ H ₁₄ O ₈	[2] [3]
Molecular Weight	226.18 g/mol	[2] [3]
Canonical SMILES	C(--INVALID-LINK--O)O)O)O)O">C@HO)O	[2]
InChI Key	KWMLJOLKUYYJFJ- VFUOTHLC-SA-N	[2]

Physicochemical Properties

D-glycero-D-gulo-heptonic acid is a polyhydroxy acid that readily dissolves in water.[\[4\]](#) A key chemical feature is its propensity to undergo intramolecular esterification (lactonization) to form more stable cyclic structures, primarily the γ -lactone (D-glycero-D-gulo-heptono-1,4-lactone) and the δ -lactone.[\[1\]](#)[\[5\]](#)[\[6\]](#)

Quantitative Physical and Chemical Data


Property	Value	Compound Form	Reference
Melting Point	146.5 °C	Acid	[3]
161 °C (decomposes)	α-form Acid	[5]	
148 °C	γ-Lactone	[7]	
pKa (Predicted)	3.35 ± 0.35	Acid	[8] [9]
Boiling Point (Predicted)	727.8 ± 60.0 °C	Acid	[9]
Density (Predicted)	1.800 ± 0.06 g/cm ³	Acid	[9]
Optical Activity [α]D ²⁰	+6.06° (c=10 in H ₂ O)	α-form Acid	[4]
-56.0° (mutarotation)	Lactone	[5]	
Water Solubility	Freely soluble	Acid	[4]

Synthesis and Characterization Protocols

The classical and most referenced method for preparing D-glycero-D-gulo-heptonic acid is the Kiliani-Fischer synthesis, which elongates the carbon chain of an aldose by one carbon.[\[1\]](#)[\[10\]](#)

Logical Workflow for Synthesis and Purification

The following diagram illustrates the general workflow from the starting material to the purified and characterized product.

[Click to download full resolution via product page](#)

General workflow for synthesis, purification, and characterization.

Experimental Protocol: Kiliani-Fischer Synthesis

This protocol describes the synthesis of D-glycero-D-gulo-heptonic acid from D-glucose, resulting in a mixture of C2 epimers which are then separated.

Materials:

- D-glucose
- Sodium cyanide (NaCN)
- Deionized water
- Sulfuric acid (for hydrolysis, optional)
- Sodium amalgam (for reduction to aldose, optional)
- Silica gel for column chromatography
- Solvent system for chromatography (e.g., ethyl acetate/ethanol/water mixtures)

Procedure:

- Cyanohydrin Formation:
 - Dissolve D-glucose in deionized water to create a concentrated solution.
 - Slowly add an aqueous solution of sodium cyanide to the glucose solution with constant stirring in a fume hood. The cyanide undergoes nucleophilic addition to the aldehyde form of glucose, which is in equilibrium with the cyclic hemiacetal.[10]
 - Allow the reaction to proceed at room temperature for 24-48 hours. This results in a mixture of two diastereomeric cyanohydrins.[1]
- Hydrolysis and Lactonization:
 - Heat the reaction mixture gently (e.g., 60-80 °C). The heat facilitates the hydrolysis of the nitrile group to a carboxylic acid.[10]

- The newly formed heptonic acids (D-glycero-D-gulo and D-glycero-D-ido) will spontaneously cyclize to form the more stable γ -lactones.[5][10]
- Continue heating until hydrolysis is complete, which can be monitored by the cessation of ammonia evolution (if hydrolysis is base-catalyzed) or by thin-layer chromatography (TLC).
- Purification and Separation:
 - Concentrate the aqueous solution under reduced pressure to obtain a crude syrup containing the mixture of diastereomeric lactones.
 - Prepare a silica gel column packed with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane, followed by ethanol).
 - Apply the crude syrup to the column and elute the lactones. The two diastereomers, D-glycero-D-gulo-heptono-1,4-lactone and D-glycero-D-ido-heptono-1,4-lactone, will have different polarities and can be separated.[10]
 - Collect fractions and analyze by TLC to identify and pool the pure fractions of the desired D-glycero-D-gulo isomer.
- Isolation:
 - Combine the pure fractions containing the target lactone and evaporate the solvent under reduced pressure.
 - The resulting solid can be recrystallized from a suitable solvent (e.g., ethanol/water) to yield pure crystalline D-glycero-D-gulo-heptono-1,4-lactone.

Experimental Protocol: Characterization Methods

High-Performance Liquid Chromatography (HPLC) for Purity Assessment:

- System: HPLC with a Refractive Index (RI) or Charged Aerosol Detector (CAD).[11]
- Column: A hydrophilic interaction liquid chromatography (HILIC) column or a reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μ m).

- Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 80:20 v/v) at a flow rate of 1.0 mL/min.
- Temperature: 30 °C.[\[11\]](#)
- Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.
- Analysis: Inject 10-20 µL of the sample. The purity is determined by the relative area of the main peak.

Nuclear Magnetic Resonance (NMR) for Structural Confirmation:

- Sample Preparation: Dissolve ~5-10 mg of the purified lactone in 0.6 mL of deuterium oxide (D_2O).
- 1H NMR: Acquire a 1D proton NMR spectrum (e.g., at 600 MHz). The spectrum will show characteristic signals for the protons on the sugar backbone. The anomeric proton will be a key diagnostic signal.
- ^{13}C NMR: Acquire a 1D carbon NMR spectrum. This will confirm the presence of seven distinct carbon atoms, including the lactone carbonyl carbon (~170-180 ppm).
- 2D NMR (COSY, HSQC): Run a Correlation Spectroscopy (COSY) experiment to establish proton-proton connectivities and a Heteronuclear Single Quantum Coherence (HSQC) experiment to correlate each proton with its directly attached carbon. These 2D experiments are crucial for unambiguously assigning all signals and confirming the D-glycero-D-gulo stereochemistry.[\[12\]](#)

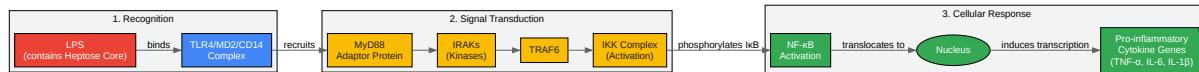
Mass Spectrometry (MS) for Molecular Weight Verification:

- Technique: Electrospray Ionization Mass Spectrometry (ESI-MS) in negative ion mode is suitable for the acid form, while positive ion mode can be used for the lactone (e.g., detecting $[M+Na]^+$ adducts).
- Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the sample in a suitable solvent like methanol or water/acetonitrile.

- Analysis: Infuse the sample into the mass spectrometer. The resulting spectrum should show a prominent ion corresponding to the expected mass-to-charge ratio (e.g., $[M-H]^-$ at m/z 225.06 for the acid).[13]

Biological Role and Significance

Heptoses are critical structural components of the lipopolysaccharide (LPS) inner core in the outer membrane of Gram-negative bacteria.[14] LPS, also known as endotoxin, is a potent activator of the innate immune system.[15]


Role in Bacterial Lipopolysaccharide (LPS)

LPS is a complex macromolecule composed of three domains: Lipid A, a core oligosaccharide, and an O-antigen.[15] The core region, which links Lipid A to the O-antigen, is structurally conserved and contains unique sugars, including heptoses like L-glycero-D-manno-heptose. While D-glycero-D-gulo-heptonic acid itself is not the direct building block, its parent sugar (a heptose) represents a class of monosaccharides essential for the integrity and function of the bacterial envelope.

Involvement in Innate Immunity Signaling

The immune system recognizes LPS as a Pathogen-Associated Molecular Pattern (PAMP).[16] This recognition is primarily mediated by the Toll-like Receptor 4 (TLR4) complex on the surface of immune cells such as macrophages and dendritic cells.[17][18] The binding of LPS to the TLR4-MD2 complex initiates a downstream signaling cascade that culminates in the activation of transcription factors and the production of pro-inflammatory cytokines, orchestrating the innate immune response.

The following diagram illustrates the logical relationship between LPS (containing heptoses) and the TLR4 signaling pathway.

[Click to download full resolution via product page](#)

LPS recognition by TLR4 and subsequent MyD88-dependent signaling.

Applications in Drug Development

The unique role of heptoses in bacterial physiology makes their biosynthetic pathways potential targets for novel antimicrobial agents. Furthermore, as a stable, water-soluble polyhydroxy acid, D-glycero-D-gulo-heptonic acid and its salts (gluceptates) are used as chelating agents and as counter-ions for drug formulation to improve the solubility and stability of active pharmaceutical ingredients.^[19] Its technetium-99m (^{99m}Tc) complex is also utilized as a diagnostic agent in renal imaging, highlighting its utility in medicine.^[5] Research into derivatives of this acid could yield compounds with interesting biological activities or improved properties as pharmaceutical excipients.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (2xi)-D-gluco-heptonic acid | 23351-51-1 | Benchchem [benchchem.com]
- 2. D-glycero-D-gulo-Heptonic acid, delta-lactone | C7H12O7 | CID 102367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Glucoheptonic Acid [drugfuture.com]

- 5. mdpi.com [mdpi.com]
- 6. chemeo.com [chemeo.com]
- 7. researchgate.net [researchgate.net]
- 8. GLUCOHEPTONIC ACID CAS#: 23351-51-1 [m.chemicalbook.com]
- 9. lookchem.com [lookchem.com]
- 10. Kiliani–Fischer synthesis - Wikipedia [en.wikipedia.org]
- 11. qikan.cmes.org [qikan.cmes.org]
- 12. Proton NMR spectroscopy assignment of D-glucose residues in highly acetylated starch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. D-glycero-D-gulo-heptonic acid | C7H14O8 | CID 25588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Primary Structure of Glycans by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lipopolysaccharide - Wikipedia [en.wikipedia.org]
- 16. Signaling in Innate Immunity and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Sodium D-glycero-D-gulo-heptonate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompas.com]
- To cite this document: BenchChem. [D-glycero-D-gulo-heptonic Acid: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1217148#d-glycero-d-gulo-heptonic-acid-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com